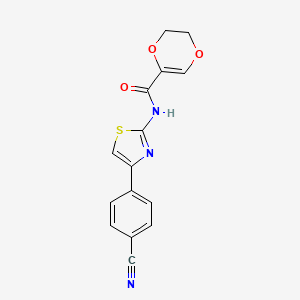

N-(4-(4-cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

CAS No.: 864937-75-7

Cat. No.: VC7156931

Molecular Formula: C15H11N3O3S

Molecular Weight: 313.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864937-75-7 |

|---|---|

| Molecular Formula | C15H11N3O3S |

| Molecular Weight | 313.33 |

| IUPAC Name | N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide |

| Standard InChI | InChI=1S/C15H11N3O3S/c16-7-10-1-3-11(4-2-10)12-9-22-15(17-12)18-14(19)13-8-20-5-6-21-13/h1-4,8-9H,5-6H2,(H,17,18,19) |

| Standard InChI Key | YUOLGOASAVHYKC-UHFFFAOYSA-N |

| SMILES | C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N |

Introduction

Structural Analysis

The compound consists of:

-

A thiazole ring: Known for its role in various biologically active molecules, thiazole derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory properties.

-

A cyanophenyl group: The cyano group (-CN) contributes to electron-withdrawing properties, which can enhance binding affinity in biological targets.

-

A dihydro-1,4-dioxine ring: This oxygen-containing heterocycle may influence solubility and pharmacokinetics.

-

A carboxamide group: Commonly found in drug molecules, this group can form hydrogen bonds with biological receptors.

Potential Pharmacological Applications

Based on structural analogs:

-

Antimicrobial Activity:

-

Anticancer Activity:

-

Anti-inflammatory Potential:

Synthesis Pathways

While specific synthesis details for this compound are not available, general methods for similar structures include:

-

Formation of the Thiazole Ring:

-

Attachment of the Cyanophenyl Group:

-

Substitution reactions involving cyanobenzene derivatives.

-

-

Construction of the Dihydro-1,4-Dioxine Ring:

-

Cyclization reactions involving diols and aldehydes or ketones.

-

-

Introduction of the Carboxamide Group:

-

Amidation reactions using carboxylic acid derivatives.

-

Comparison with Related Compounds

Research Gaps

Despite its promising structure:

-

No direct studies or biological evaluations for this specific compound were found.

-

Further research is needed to confirm its pharmacological activities through in vitro and in vivo assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume